molecular formula C19H34OSn B1303066 Tributyl(4-methoxyphenyl)stannane CAS No. 70744-47-7

Tributyl(4-methoxyphenyl)stannane

Cat. No.: B1303066
CAS No.: 70744-47-7
M. Wt: 397.2 g/mol
InChI Key: LIILCIIZVMZTSC-UHFFFAOYSA-N
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Description

Tributyl(4-methoxyphenyl)stannane is an organotin compound with the molecular formula C19H34OSn. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis. The compound is known for its ability to participate in radical reactions and is often used as a reagent in the Stille coupling reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(4-methoxyphenyl)stannane can be synthesized through a Grignard reaction involving 4-bromoanisole and tributyltin chloride. The process involves the following steps :

    Preparation of Grignard Reagent: Magnesium turnings are reacted with 4-bromoanisole in the presence of tetrahydrofuran and a small amount of methyl iodide to form the Grignard reagent.

    Formation of this compound: The Grignard reagent is then reacted with tributyltin chloride under reflux conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-methoxyphenyl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions often involve heating or UV light.

    Substitution Reactions: Palladium catalysts, such as palladium acetate, are frequently used along with ligands like triphenylphosphine.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Stille coupling reaction, the product is typically a biaryl compound.

Scientific Research Applications

Tributyl(4-methoxyphenyl)stannane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tributyl(4-methoxyphenyl)stannane involves its ability to participate in radical reactions. The weak bond between tin and hydrogen allows for the formation of radicals, which can then react with other molecules. This property makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a methoxyphenyl group. This structural feature can influence its reactivity and the types of reactions it can participate in, making it distinct from other organotin compounds.

Properties

IUPAC Name

tributyl-(4-methoxyphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIILCIIZVMZTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376297
Record name TRIBUTYL(4-METHOXYPHENYL)STANNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70744-47-7
Record name TRIBUTYL(4-METHOXYPHENYL)STANNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To tributyltin chloride (652 mg, 2.00 mmol, 1.00 equiv) in THF (2 mL) at 23° C. was added 4-methoxyphenylmagnesium bromide (0.50 M in THF, 8.0 mL, 4.0 mmol, 2.0 equiv). After stirring for 1.0 hr at 60° C., the reaction mixture was cooled to 0° C. and quenched with saturated aqueous NH4Cl (10 mL), and Et2O (10 mL) was added. The phases were separated and the aqueous phase was extracted with Et2O (2×10 mL). The combined organic phases were washed with brine (10 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by fractional distillation to afford 637 mg of the title compound as a colorless oil (80% yield).
Name
tributyltin chloride
Quantity
652 mg
Type
reactant
Reaction Step One
Name
4-methoxyphenylmagnesium bromide
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Tributyl(4-methoxyphenyl)stannane in organic synthesis?

A1: this compound acts as a reagent in palladium-catalyzed coupling reactions. [, ] Specifically, it acts as an organotin reagent providing the 4-methoxyphenyl group for the formation of biphenyl compounds. [] For instance, it reacts with 4-Nitrophenyl trifluoromethanesulfonate in the presence of a palladium catalyst to yield 4-Methoxy-4′-nitrobiphenyl. []

Q2: Can you describe the structure of this compound and its characterization using spectroscopic techniques?

A2: While the provided research excerpts do not delve into specific spectroscopic characterization data, they highlight the key structural components of this compound. The molecule consists of a central tin atom bonded to a 4-methoxyphenyl group and three butyl groups. [, ] This information allows researchers to deduce the molecular formula (C19H34OSn) and calculate the molecular weight (397.2 g/mol). Spectroscopic techniques like NMR and IR could provide further insights into the structure and bonding within the molecule.

Q3: What are the potential safety concerns associated with this compound?

A3: The research explicitly identifies this compound as a "potential poison" and categorizes organotin compounds, to which it belongs, as "highly toxic." [] This emphasizes the need for careful handling and appropriate safety measures when using this compound in a laboratory setting.

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